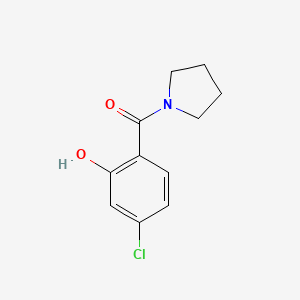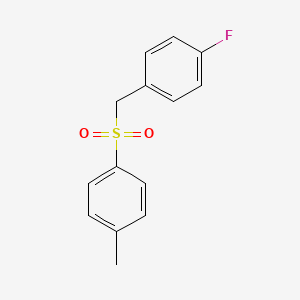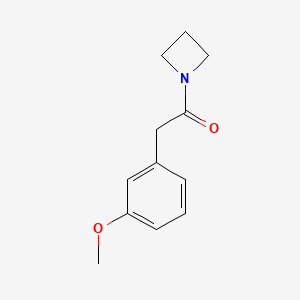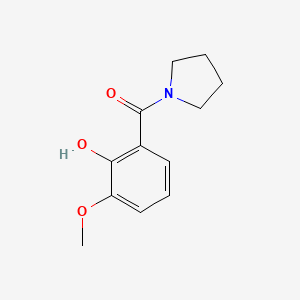
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product mitragynine, which is found in the leaves of the Mitragyna speciosa tree. HMP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The exact mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the mu-opioid receptor in a similar manner to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which could contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential use in treating a variety of conditions, including chronic pain, anxiety, and depression.
实验室实验的优点和局限性
One advantage of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is its potential for abuse and addiction, which could limit its use in certain research settings.
未来方向
There are several future directions for research on (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, including investigating its potential use in treating addiction and withdrawal symptoms, as well as its effects on mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other neurotransmitter systems. Finally, the development of new analogs of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of even more potent and selective compounds for use in scientific research.
合成方法
The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of mitragynine with pyrrolidine and formaldehyde. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been optimized over the years, resulting in a highly efficient and reproducible method.
科学研究应用
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, including the study of opioid receptors and pain pathways. This compound has been shown to have analgesic effects, making it a potential alternative to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and anxiety.
属性
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-6-4-5-9(11(10)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMTWFZMZWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





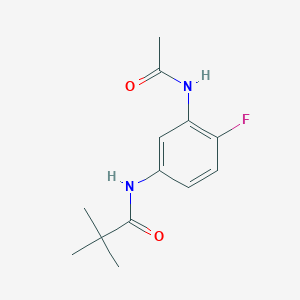



![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)
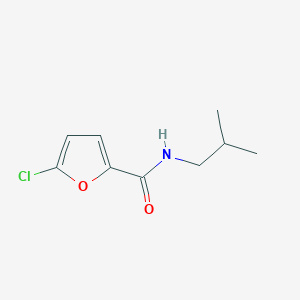
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
